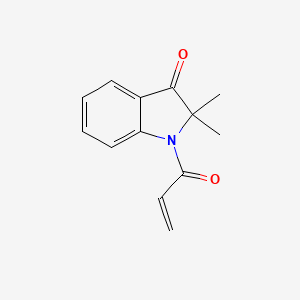![molecular formula C24H32N4O3 B2612885 N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1705857-85-7](/img/structure/B2612885.png)
N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic compound. It contains a methoxybenzyl group, a pyridin-4-yloxy group, and a bipiperidine group, all of which are common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxybenzyl and pyridin-4-yloxy groups would likely contribute to the compound’s polarity, while the bipiperidine group would add a degree of flexibility to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research on similar compounds has explored enantioselective synthesis methods. For instance, a study on the synthesis of piperidine derivatives from (S)-methylpyroglutamate highlights the importance of specific synthesis techniques in achieving desired enantiomers for potential therapeutic applications (Calvez, Chiaroni, & Langlois, 1998).
Development of Selective Inhibitors
Another study focused on the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This underscores the compound's relevance in targeting specific kinase pathways, which is crucial for the development of targeted cancer therapies (Schroeder et al., 2009).
Crystal and Molecular Structure Analysis
The structural analysis of related compounds, such as the study on the crystal and molecular structure of Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3- carboxylate), provides insights into the molecular arrangements and interactions that define the chemical and physical properties of these compounds. This is crucial for understanding their behavior in various solvents and conditions, which can be applied to the design of new materials and drugs (Zugenmaier, 2013).
Alkoxycarbonylpiperidines as N-nucleophiles
The use of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation represents an application in synthetic chemistry, indicating the versatility of these compounds in facilitating complex chemical reactions. Such studies are fundamental for advancing synthetic methodologies that can be utilized in pharmaceutical synthesis and material science (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Liquid Crystalline Behaviour
Research on the liquid crystalline behavior of hydrogen-bonded complexes of non-mesogenic anil with p-n-alkoxybenzoic acids, including pyridine derivatives, highlights the compound's potential application in the development of new liquid crystalline materials. Such materials have implications for electronic displays and other advanced technologies (Sideratou, Tsiourvas, Paleos, & Skoulios, 1997).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-30-21-4-2-19(3-5-21)18-26-24(29)28-14-8-20(9-15-28)27-16-10-23(11-17-27)31-22-6-12-25-13-7-22/h2-7,12-13,20,23H,8-11,14-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKLHMBSDAYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612804.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid](/img/structure/B2612808.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2612811.png)


![(1R,12S,13R,14S,23S)-13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B2612815.png)


![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)